N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

Lipophilicity Drug-likeness ADME prediction

N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide (CAS 286832-92-6) is a synthetic hydrazine-1-carboxamide (semicarbazide) derivative bearing a 2,6-dichloropyridin-4-yl terminus and an ortho-trifluoromethylphenyl-substituted hydrazine moiety. Its molecular formula is C₁₃H₉Cl₂F₃N₄O with a molecular weight of 365.13 g/mol and a computed XLogP3-AA of 4.5.

Molecular Formula C13H9Cl2F3N4O
Molecular Weight 365.13 g/mol
CAS No. 286832-92-6
Cat. No. B3041384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
CAS286832-92-6
Molecular FormulaC13H9Cl2F3N4O
Molecular Weight365.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2F3N4O/c14-10-5-7(6-11(15)20-10)19-12(23)22-21-9-4-2-1-3-8(9)13(16,17)18/h1-6,21H,(H2,19,20,22,23)
InChIKeyAJQMBACJVNDONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide (CAS 286832-92-6): Procurement-Ready Physicochemical and Structural Baseline


N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide (CAS 286832-92-6) is a synthetic hydrazine-1-carboxamide (semicarbazide) derivative bearing a 2,6-dichloropyridin-4-yl terminus and an ortho-trifluoromethylphenyl-substituted hydrazine moiety [1]. Its molecular formula is C₁₃H₉Cl₂F₃N₄O with a molecular weight of 365.13 g/mol and a computed XLogP3-AA of 4.5 [2]. The compound is commercially catalogued by Apollo Scientific Ltd. as catalogue number PC32006 at a certified purity of ≥95% . This compound belongs to the broader class of N-aryl-N′-heteroaryl hydrazinecarboxamides, which have been explored as scaffolds for kinase inhibition, agrochemical larvicides/fungicides, and urease inhibitors [3].

Why Generic Substitution Fails: Physicochemical and Pharmacophoric Divergence Among 2,6-Dichloropyridyl Hydrazinecarboxamides


Within the 2,6-dichloropyridin-4-yl hydrazinecarboxamide series, substitution at the terminal phenyl ring profoundly alters lipophilicity, electronic character, and hydrogen-bonding capacity [1]. The ortho-trifluoromethyl (–CF₃) substituent in the target compound confers a unique combination of strong electron-withdrawing character (σₘ ≈ 0.43), high hydrophobicity (π ≈ 0.88), and steric bulk compared to the –F (σₘ ≈ 0.34, π ≈ 0.14) or –H analogs [2]. These differences translate to measurable shifts in computed logP, topological polar surface area, and metabolic liability that cannot be captured by simple isosteric replacement . Procurement of an incorrect analog (e.g., the 2,4-difluorophenyl derivative CAS 286436-18-8) introduces uncontrolled variables that compromise SAR reproducibility and assay interpretability.

N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide: Quantitative Differentiation Evidence Guide for Scientific Procurement


Lipophilicity (Computed XLogP3-AA) of Target vs. 2,4-Difluorophenyl Analog

The target compound's computed XLogP3-AA of 4.5 [1] represents a substantial increase in lipophilicity versus the structurally closest commercially available analog, N-(2,6-dichloropyridin-4-yl)-2-(2,4-difluorophenyl)hydrazinecarboxamide (CAS 286436-18-8), whose computed XLogP is approximately 3.2 . This ΔXLogP of +1.3 log units reflects the higher partition coefficient imparted by the –CF₃ substituent (Hansch π = 0.88) compared to the 2,4-difluoro substitution pattern (Σπ ≈ 0.28).

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Implications for CNS Penetration

The target compound possesses three hydrogen-bond donors (N–H × 3) and a topological polar surface area (TPSA) of 66.1 Ų [1], placing it within favorable limits for passive blood-brain barrier penetration (typically TPSA < 90 Ų) [2]. In contrast, the JTE-013 scaffold (CAS 383150-41-2), which incorporates a bulkier pyrazolo[3,4-b]pyridine substituent in place of the simple 2-(trifluoromethyl)phenylhydrazine group, yields a higher TPSA (estimated >85 Ų) and a larger molecular weight (408.3 vs. 365.1 g/mol), potentially limiting CNS exposure .

CNS drug design Blood-brain barrier Permeability

Commercial Sourcing Reproducibility: Certified Purity and Single-Source Quality Control

The target compound is supplied by Apollo Scientific Ltd. as catalogue number PC32006 with a batch-certified purity of ≥95% and is cross-listed by authorized distributors (CymitQuimica, Chembase) under the same catalogue reference [1]. This contrasts with the 2,4-difluorophenyl analog (CAS 286436-18-8), which is listed by ChemicalBook with no certified purity specification and limited distributor traceability . The MDL number MFCD00114152 provides a unique, database-level identifier that facilitates unambiguous compound tracking across procurement platforms.

Procurement reliability Purity certification Reproducibility

Electronic Character of the ortho-CF₃ Substituent: Hammett σₘ Differentiation from H, F, and Cl Analogs

The ortho-trifluoromethyl group on the phenyl ring exerts a strong electron-withdrawing effect quantified by a Hammett σₘ constant of approximately 0.43, which is substantially greater than that of –F (σₘ ≈ 0.34) or –H (σₘ = 0.00) [1]. This electronic perturbation modulates the electron density on the hydrazine nitrogen atoms, affecting both the compound's nucleophilicity and its hydrogen-bond acceptor strength at the urea carbonyl [2]. In the context of semicarbazide-based enzyme inhibitors (e.g., urease inhibitors), such electronic modulation has been shown to correlate with IC₅₀ shifts exceeding one order of magnitude across a congeneric series [3].

QSAR Electronic effects Reactivity

Best-Fit Application Scenarios for N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide Based on Validated Differentiation Evidence


SAR Hit Expansion for CNS-Penetrant Semicarbazide-Based Kinase or Receptor Antagonists

Given its low TPSA (66.1 Ų), moderate molecular weight (365.13 g/mol), and three H-bond donors [1], this compound is well-suited as a core scaffold for CNS drug discovery programs requiring blood-brain barrier penetration. The ortho-CF₃ group provides lipophilicity (XLogP 4.5) and metabolic stability advantages over the 2,4-difluorophenyl analog, whose lower logP may limit membrane permeability in neuronal cell-based assays .

Negative Control or Orthogonal Chemotype for S1P₂ Antagonist Profiling

The target compound shares the 2,6-dichloropyridin-4-yl urea pharmacophore with the well-characterized S1P₂ antagonist JTE-013 but replaces the pyrazolo[3,4-b]pyridine moiety with a simpler 2-(trifluoromethyl)phenylhydrazine group [1][2]. This structural divergence makes it a useful orthogonal probe for differentiating S1P₂-dependent from S1P₂-independent effects in phenotypic assays, particularly when used alongside JTE-013 (IC₅₀ = 17–22 nM) as a positive control [2].

Agrochemical Larvicide and Fungicide Lead Optimization

Previous SAR studies on hydrazinecarboxamides demonstrated that fluorine- and trifluoromethyl-containing analogs exhibit potent larvicidal activity (>90% mortality at 1–5 ppm against house fly) and broad-spectrum fungitoxicity (<5 ppm against Botrytis cinerea and Monilinia fructicola) [3]. The ortho-CF₃ substituent was a key pharmacophoric feature for larvicidal potency in this series, supporting the use of this compound as a lead for new agrochemical development [3].

Urease Inhibition Screening Library Component

Hydrazinecarboxamide derivatives have been validated as urease inhibitors with IC₅₀ values spanning 0.52 µM to >100 µM depending on aryl substitution [4]. The strong electron-withdrawing –CF₃ group (σₘ = 0.43) in the target compound is expected to enhance electrophilic character at the urea carbonyl, potentially increasing potency against Jack bean urease relative to –F or –H substituted analogs [1][4].

Quote Request

Request a Quote for N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.